9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines. This compound is characterized by its unique structure, which includes a bromine atom, multiple methoxy groups, and a fused heterocyclic ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Bromination: The resulting pyrazole compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Oxazine Ring Formation: The final step involves the formation of the oxazine ring through a condensation reaction with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom or the oxazine ring, resulting in debromination or ring-opening products.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Debrominated or ring-opened products with altered chemical properties.
Substitution: New derivatives with modified functional groups, potentially enhancing biological activity or solubility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can be harnessed for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-5-(3,4-dimethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the methoxy group on the phenyl ring.
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the bromine atom.
9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the dihydro moiety.
Uniqueness
The presence of the bromine atom, multiple methoxy groups, and the dihydro moiety in 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other related compounds.
Properties
CAS No. |
303060-94-8 |
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Molecular Formula |
C25H23BrN2O4 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3 |
InChI Key |
UQVBVONTMWGJNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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